7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
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Overview
Description
7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with ethoxyphenyl and phenyl groups. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The compound “7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol” is a pyrazolo[4,3-d]pyrimidin-7-one derivative . These compounds have been found to inhibit cyclin-dependent kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are frequently mutated in human cancers .
Mode of Action
The compound interacts with CDKs, inhibiting their activity . This inhibition disrupts the normal cell cycle, potentially leading to cell death or preventing the proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the phases regulated by CDKs . By inhibiting CDKs, the compound can halt cell division, which is crucial in the treatment of diseases characterized by rapid cell proliferation, such as cancer .
Pharmacokinetics
Similar compounds have been found to have good bioavailability
Result of Action
The inhibition of CDKs by this compound can lead to cell cycle arrest, preventing the proliferation of cancer cells . This can result in the reduction of tumor size and potentially the eradication of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate to form an intermediate chalcone. This chalcone then undergoes cyclization with guanidine to yield the pyrrolo[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing the time and cost associated with production.
Chemical Reactions Analysis
Types of Reactions
7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various electrophiles in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Brominated derivatives with potential biological activities.
Reduction: Reduced forms of the compound with altered electronic properties.
Substitution: Substituted derivatives with diverse functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-4-ones: Another class of compounds with structural similarities and potential therapeutic applications.
Thienopyrimidines: These compounds are structural analogs of purines and have diverse biological activities.
Uniqueness
7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties contribute to its distinct biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-2-25-16-10-8-15(9-11-16)23-12-17(14-6-4-3-5-7-14)18-19(23)21-13-22-20(18)24/h3-13H,2H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZPPBYSLHLSKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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